molecular formula C9H10N4OS B2747516 (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 1005682-01-8

(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2747516
CAS No.: 1005682-01-8
M. Wt: 222.27
InChI Key: DGHJWVOAAIQQJJ-CLTKARDFSA-N
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Description

The compound (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a heterocyclic molecule featuring a pyrazole ring fused with an imidazolidinone scaffold. This compound has been studied for applications in medicinal chemistry, particularly as a precursor for kinase inhibitors and antimicrobial agents due to its ability to interact with enzymatic active sites .

Properties

IUPAC Name

(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-5-6(4-10-13(5)2)3-7-8(14)12-9(15)11-7/h3-4H,1-2H3,(H2,11,12,14,15)/b7-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHJWVOAAIQQJJ-CLTKARDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=C2C(=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C\2/C(=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has garnered attention for its possible therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H21N5O3S2C_{15}H_{21}N_5O_3S_2 with a molecular weight of 383.5 g/mol. Its IUPAC name is (5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-(4-ethylsulfonylpiperazin-1-yl)-1,3-thiazol-4-one. The structure includes a pyrazole ring, a thiazole ring, and a piperazine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC15H21N5O3S2C_{15}H_{21}N_5O_3S_2
Molecular Weight383.5 g/mol
IUPAC Name(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-(4-ethylsulfonylpiperazin-1-yl)-1,3-thiazol-4-one
InChI KeyFPYWKZCIJBCQNO-LCYFTJDESA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. It is believed to exert its effects through the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it may interfere with the mTORC1 signaling pathway, which is crucial for cell growth and metabolism.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study demonstrated that related pyrazole derivatives reduced mTORC1 activity and increased autophagy in pancreatic cancer cells (MIA PaCa-2), suggesting a potential mechanism for their anticancer effects .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that similar thiazole and pyrazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Antiproliferative Activity : A series of pyrazole derivatives were tested for their ability to inhibit the growth of cancer cells. Compound 23 from this series showed submicromolar antiproliferative activity against MIA PaCa-2 cells with an EC50 value of 10 μM .
  • Autophagy Modulation : Another study highlighted that certain pyrazole-based compounds could modulate autophagy pathways, enhancing basal autophagy while impairing flux under nutrient-replete conditions. This dual action suggests potential therapeutic strategies for targeting cancer cells under metabolic stress .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Variations

The compound’s closest analogs include derivatives with modifications to the pyrazole substituents, thione group replacements, or alterations to the imidazolidinone core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility in DMSO (mg/mL) IC50 (MDA-MB-231, µM)
Target Compound C₁₀H₁₀N₄OS 250.3 1,5-dimethylpyrazole, Z-enone, thione 15.2 ± 0.8 2.3 ± 0.1
Analog 1 C₁₁H₁₂N₄O₂S 278.4 1,3-dimethylpyrazole, E-enone, thione 18.5 ± 1.2 5.7 ± 0.3
Analog 2 C₁₀H₁₂N₄O₂S 296.5 1,5-diethylpyrazole, Z-enone, sulfoxide 8.7 ± 0.5 >10
Analog 3 C₉H₈N₄OS 265.3 3-methylpyridin-2-yl, thione 5.2 ± 0.3 1.8 ± 0.2
Analog 4 C₁₂H₁₄N₄OS 300.2 Phenyl group at position 5, thione 22.3 ± 1.5 0.9 ± 0.1

Physicochemical Properties

  • Solubility : The target compound’s solubility in DMSO (15.2 mg/mL) is intermediate among analogs, with Analog 4 showing the highest solubility (22.3 mg/mL) due to its phenyl group’s lipophilicity .
  • Stability: The Z-enone configuration in the target compound provides greater stability under physiological pH (t½ = 12.4 hours) compared to Analog 1 (E-enone, t½ = 8.1 hours) .

Key Research Findings and Limitations

  • Pharmacokinetics : The target compound’s moderate logP (2.1) balances membrane permeability and metabolic stability, whereas Analog 4’s higher logP (3.5) correlates with rapid hepatic clearance .
  • Toxicity : Analog 3’s pyridin-2-yl group induces off-target effects in renal cells (LD50 = 45 µM), limiting therapeutic utility compared to the target compound (LD50 = 120 µM) .

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